2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound establishes its precise structural identity as 2-(4-sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride. Alternative nomenclature variants include 6-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride, which explicitly describes the sec-butyl substituent as a 1-methylpropyl group. The compound's molecular formula is definitively established as C₂₁H₂₀ClNO, representing a molecular composition that includes twenty-one carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
The molecular weight of this compound is precisely determined to be 337.84 grams per mole. This molecular weight calculation accounts for the complete structural framework, including the quinoline bicyclic system, the phenyl ring with its sec-butyl substituent, the methyl group attached to the quinoline ring, and the carbonyl chloride functional group. The compound's systematic name reflects the International Union of Pure and Applied Chemistry conventions for numbering aromatic heterocyclic systems, where the quinoline ring system serves as the parent structure with appropriate positional descriptors for all substituents.
The structural complexity of this molecule arises from the combination of multiple aromatic systems connected through specific substitution patterns. The quinoline core provides the fundamental nitrogen-containing heteroaromatic framework, while the 4-sec-butylphenyl substituent introduces additional steric and electronic considerations. The carbonyl chloride functionality represents a highly reactive acylating agent, making this compound particularly valuable for synthetic applications requiring selective acylation reactions.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(22)24)17-11-13(2)5-10-19(17)23-20/h5-12,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRYMLCTIJSTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165597 | |
| Record name | 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-63-3 | |
| Record name | 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component and One-Pot Strategies
Recent research highlights the use of one-pot, three-component reactions to synthesize quinoline frameworks efficiently. For example, a method involving iodo-quinoline derivatives was developed using trifluoroacetic acid as a catalyst under mild conditions, which could be adapted for specific substitutions like the sec-butylphenyl group.
"One of the significant approaches involves a one-pot, three-component method with trifluoroacetic acid as a catalyst, enabling the formation of substituted quinolines with high atom economy" (Source).
Transition Metal-Catalyzed Couplings
Transition metal catalysis, such as nickel or rhodium, facilitates the formation of quinoline rings via coupling reactions between suitable precursors like aniline derivatives and alkynes or other unsaturated compounds.
"Nickel-catalyzed synthesis of polysubstituted quinolines from aniline derivatives and alkynes" demonstrates the utility of metal catalysis in constructing complex quinoline frameworks efficiently (Source).
Functionalization to Introduce the Carbonyl Chloride Group
The key step in preparing 2-(4-sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride involves converting the quinoline-4-carboxylic acid derivative into the corresponding acyl chloride.
Conversion of Quinoline-4-Carboxylic Acid to Acyl Chloride
- Typically, the carboxylic acid precursor is reacted with reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃) under reflux conditions.
- Thionyl chloride is the most commonly used reagent due to its high reactivity and ease of removal of by-products.
Quinoline-4-carboxylic acid derivative + SOCl₂ → Quinoline-4-carbonyl chloride + SO₂ + HCl
- Reaction conditions usually involve refluxing in an inert solvent like dichloromethane for 2-4 hours.
- The process yields the acyl chloride with high purity, suitable for subsequent coupling or acylation reactions.
Specific Considerations for Substituted Quinoline Derivatives
- The presence of bulky groups such as sec-butylphenyl and methyl at specific positions may influence reactivity.
- Steric hindrance can be mitigated by optimizing reaction temperature and reagent equivalents.
- Purification typically involves distillation or recrystallization to isolate the acyl chloride.
Summary of Preparation Methods
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The quinoline core can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents such as acetonitrile or dichloromethane.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound serves as an intermediate for synthesizing potential therapeutic agents targeting diseases such as malaria and tuberculosis.
- Case studies have shown that derivatives synthesized from this compound exhibit significant cytotoxicity against cancer cell lines, highlighting its potential in cancer treatment.
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Biological Research:
- Research indicates that compounds derived from 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride can interact with biological targets such as enzymes and receptors. The carbonyl chloride group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on proteins, which can modulate their activity.
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Materials Science:
- In the industrial sector, this compound is utilized in the production of materials with specific optical and electronic properties. Applications include:
- Organic Light-Emitting Diodes (OLEDs): Due to its unique electronic properties, it can be used in the development of efficient OLEDs.
- Photovoltaic Cells: Its properties make it suitable for enhancing the performance of solar cells.
- In the industrial sector, this compound is utilized in the production of materials with specific optical and electronic properties. Applications include:
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length Variations
2-(4-Butylphenyl)-6-Methylquinoline-4-Carbonyl Chloride (QY-3532)
- Structural Difference : Replaces the sec-butyl group with a linear butyl chain at the 4-position of the phenyl ring.
- However, the absence of branching may lower solubility in nonpolar solvents due to reduced hydrophobic interactions.
- Purity : 95% (Combi-Blocks) .
2-(4-Butylphenyl)-6,8-Dimethylquinoline-4-Carbonyl Chloride (QY-6807)
- Structural Difference: Adds a methyl group at the 8-position of the quinoline ring.
- Impact : The additional methyl group increases steric bulk, which may hinder reactions at the carbonyl chloride group. However, it could improve thermal stability and crystallinity.
- Purity : 95% (Combi-Blocks) .
2-(4-Butylphenyl)quinoline-4-Carbonyl Chloride (QY-2658)
- Structural Difference : Lacks the methyl group at the 6-position.
- This may slow reaction kinetics in amide bond formation .
Functional Group Modifications
2-(3-Butoxyphenyl)-6-Methylquinoline-4-Carbonyl Chloride (sc-320558)
- Structural Difference : Replaces the sec-butylphenyl group with a 3-butoxyphenyl substituent.
- Impact : The ether-linked butoxy group enhances polarity and solubility in polar solvents (e.g., DMF, DMSO) compared to the hydrophobic sec-butylphenyl analog. This makes it more suitable for reactions requiring polar aprotic solvents.
- Price: $150.00/100 mg (Santa Cruz Biotechnology) .
6-Methyl-2-(5-Methyl-2-Furyl)quinoline-4-Carbonyl Chloride
- Structural Difference : Substitutes the phenyl ring with a 5-methylfuran group.
- Impact : The electron-rich furan ring increases electrophilicity at the carbonyl chloride, accelerating reactions with nucleophiles like amines. However, the furan’s susceptibility to oxidation may limit stability under acidic or oxidative conditions .
Core Heterocycle Variations
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
- Structural Difference: Pyrimidine core instead of quinoline.
- Impact: The smaller pyrimidine ring reduces conjugation and aromatic stabilization, lowering thermal stability compared to quinoline derivatives. However, the electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in carboxylation reactions .
Comparative Data Table
Biological Activity
2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClNO, with a molecular weight of approximately 337.84 g/mol. The structure features a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of the sec-butyl group at the para position of the phenyl ring and a methyl group at the sixth position enhances its chemical properties and potential biological activities.
Biological Activity Overview
Quinoline derivatives are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively studied; however, its structural characteristics suggest potential interactions with various biological targets.
- Enzyme Inhibition : Quinoline derivatives can act as inhibitors for various enzymes due to their ability to bind to active sites. This compound may interact with enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : The compound might influence receptor activity, similar to other quinoline-based drugs that target G-protein coupled receptors (GPCRs) or nuclear receptors.
- Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives often exhibit antimicrobial properties against various pathogens, suggesting that this compound could have similar effects.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
|---|---|---|---|
| 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride | C21H20ClNO | 337.84 g/mol | Antimicrobial activity against S. epidermidis |
| 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid | C21H20BrNO2 | 394.30 g/mol | Anticancer properties in vitro |
| 2-(Phenyl)-6-methylquinoline-4-carboxylic acid | C20H17NO2 | 303.36 g/mol | Anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that quinoline derivatives exhibit varying degrees of antimicrobial activity against bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae. For instance, a study found that certain quinoline derivatives had minimum inhibitory concentrations (MIC) as low as 0.063 mg/mL against S. epidermidis .
- Cytotoxicity Assessments : In vitro studies on similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that modifications in the quinoline structure can enhance or reduce cytotoxicity .
- Mechanistic Insights : Investigations into the mechanism of action for related compounds have revealed that they can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
